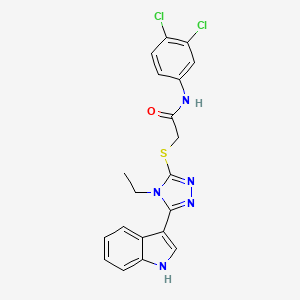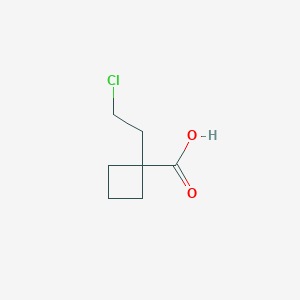![molecular formula C22H19FN6OS B2435921 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-39-3](/img/structure/B2435921.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that merges elements of quinoline, triazole, and pyrimidine groups, adorned with a fluorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multistep reactions:
Formation of Quinoline Derivative: : The quinoline derivative can be synthesized through the Povarov reaction.
Introduction of Triazole and Pyrimidine Groups: : Using click chemistry, the triazole ring can be appended to the quinoline skeleton, followed by the attachment of the pyrimidine group.
Attachment of Fluorobenzyl Moiety: : A nucleophilic substitution reaction allows for the incorporation of the 2-fluorobenzyl group.
Industrial Production Methods: Scaling up the production involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Utilizing continuous flow reactors for precise temperature and mixing control.
Employing high-pressure liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction processes can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophilic or electrophilic substitutions can occur, altering the functional groups attached to the core structure.
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents, catalyzed by acids or bases.
Oxidation: : Forms quinolone derivatives.
Reduction: : Produces secondary amines.
Substitution: : Varies depending on the substituents used.
科学研究应用
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has shown potential in various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its antimicrobial and antiproliferative activities.
Medicine: : Explored as a candidate for anti-cancer drugs.
Industry: : Utilized in the development of new materials with unique properties.
作用机制
This compound exerts its effects by interacting with molecular targets in cells:
Binding to Enzymes: : Inhibits key enzymes involved in cellular processes.
Interacting with DNA/RNA: : Modulates the synthesis and function of nucleic acids.
Disrupting Cellular Pathways: : Alters signaling pathways critical for cell growth and survival.
相似化合物的比较
Uniqueness: Compared to other compounds with similar structures:
Higher Potency: : Demonstrates greater efficacy in biological assays.
Enhanced Selectivity: : Targets specific enzymes or pathways more effectively.
1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-(methylthio)ethanone
2-((1-Benzyl-1H-[1,2,3]triazol-4-yl)methoxy)-1-(quinolin-4-yl)ethanone
These compounds share similar scaffolds but differ in substituents, affecting their properties and applications.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKBNMEUBRVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2435842.png)
![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)
![2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2435845.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)

![N-(3,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2435850.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2435854.png)


